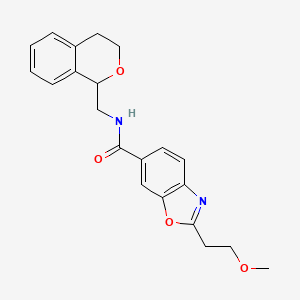![molecular formula C14H15NO B6132062 [4'-(aminomethyl)biphenyl-2-yl]methanol](/img/structure/B6132062.png)
[4'-(aminomethyl)biphenyl-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4'-(aminomethyl)biphenyl-2-yl]methanol, also known as AMBM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. AMBM is a biphenyl derivative that has an amino group attached to one of the phenyl rings and a hydroxyl group attached to the other.
Wirkmechanismus
The mechanism of action of [4'-(aminomethyl)biphenyl-2-yl]methanol in cancer cells involves the induction of apoptosis. [4'-(aminomethyl)biphenyl-2-yl]methanol has been shown to activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. In Alzheimer's disease, [4'-(aminomethyl)biphenyl-2-yl]methanol has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the pathogenesis of the disease.
Biochemical and Physiological Effects:
[4'-(aminomethyl)biphenyl-2-yl]methanol has been shown to have low toxicity in vitro and in vivo. In animal studies, [4'-(aminomethyl)biphenyl-2-yl]methanol has been shown to have no significant adverse effects on organ function or behavior. However, further studies are needed to determine the long-term effects of [4'-(aminomethyl)biphenyl-2-yl]methanol on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4'-(aminomethyl)biphenyl-2-yl]methanol in lab experiments is its ease of synthesis. [4'-(aminomethyl)biphenyl-2-yl]methanol can be synthesized using simple and readily available reagents. Another advantage is its versatility. [4'-(aminomethyl)biphenyl-2-yl]methanol can be used as a building block for the synthesis of various compounds and materials. One limitation of using [4'-(aminomethyl)biphenyl-2-yl]methanol in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the research on [4'-(aminomethyl)biphenyl-2-yl]methanol. One direction is the development of novel anticancer drugs based on the structure of [4'-(aminomethyl)biphenyl-2-yl]methanol. Another direction is the synthesis of new materials and polymers using [4'-(aminomethyl)biphenyl-2-yl]methanol as a building block. Additionally, further studies are needed to determine the long-term effects of [4'-(aminomethyl)biphenyl-2-yl]methanol on human health.
Synthesemethoden
The synthesis of [4'-(aminomethyl)biphenyl-2-yl]methanol involves the reaction of 4-bromo-2-biphenylmethanol with ammonia in the presence of a palladium catalyst. The reaction results in the formation of [4'-(aminomethyl)biphenyl-2-yl]methanol as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
[4'-(aminomethyl)biphenyl-2-yl]methanol has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, [4'-(aminomethyl)biphenyl-2-yl]methanol has been investigated for its anticancer properties. Studies have shown that [4'-(aminomethyl)biphenyl-2-yl]methanol can inhibit the growth of cancer cells by inducing apoptosis. [4'-(aminomethyl)biphenyl-2-yl]methanol has also been studied for its potential use in the treatment of Alzheimer's disease. In material science, [4'-(aminomethyl)biphenyl-2-yl]methanol has been used as a building block for the synthesis of novel polymers and materials. In organic electronics, [4'-(aminomethyl)biphenyl-2-yl]methanol has been used as a dopant for the fabrication of organic light-emitting diodes.
Eigenschaften
IUPAC Name |
[2-[4-(aminomethyl)phenyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8,16H,9-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQCWMWVGMPJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6131985.png)
![N-methyl-1-(tetrahydro-2H-pyran-2-yl)-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6131990.png)
![4-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}morpholine](/img/structure/B6131998.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6132001.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B6132014.png)
![N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6132022.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6132055.png)


![phenyl [2,2-dimethyl-6-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B6132081.png)
![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6132089.png)